Ethyl 3-Methyl-2-butenoate-d6
Overview
Description
Ethyl 3-Methyl-2-butenoate-d6, also known as this compound, is a useful research compound. Its molecular formula is C7H12O2 and its molecular weight is 134.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Phosphine-Catalyzed Annulation
Ethyl 2-methyl-2,3-butadienoate, closely related to Ethyl 3-Methyl-2-butenoate-d6, is used in phosphine-catalyzed [4 + 2] annulation reactions with N-tosylimines. This process results in ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high yields and complete regioselectivity, showcasing its utility in organic synthesis (Zhu, Lan, & Kwon, 2003).
Silicon-Directed Gamma Substitution
Ethyl 3-methyl-2-trimethylsilyl-3-butenoate, a derivative of this compound, undergoes selective reactions at carbon 4 with Lewis acids and various compounds. This represents a selective gamma substitution on an α,β-unsaturated ester, demonstrating its reactivity and potential applications in organic chemistry (Albaugh-Robertson & Katzenellenbogen, 1982).
Reactivity in Synthesis of Heterocycles
Compounds such as Ethyl (E)-(3-amino substituted)-2-chloroacetyl-2-butenoates, related to this compound, are synthesized and reacted with binucleophiles like hydrazine and hydroxylamine. This process evaluates their electrophilic centers in forming polyfunctionalized heterocyclic compounds, suggesting potential in heterocyclic chemistry applications (Braibante, Braibante, Costa, & Martins, 2002).
Mass Spectrometric Analysis
Isomeric mixed methyl ethyl esters of 2-methylmaleic acid, closely related to this compound, show distinct electron ionization mass spectra. Their behavior under mass spectrometry, including fragmentation processes and hydrogen transfer mechanisms, provides insights into analytical chemistry applications (Tamiri, Ari, Zitrin, & Mandelbaum, 2003).
Enamine Chemistry
Ethyl 3-amino-2-butenoate, structurally related to this compound, undergoes alkylation and acylation reactions, leading to a variety of N- and C-alkylated and acylated products. This highlights its importance in enamine chemistry, useful in synthesizing a range of organic compounds (Shabana, Rasmussen, & Lawesson, 2010).
Properties
IUPAC Name |
ethyl 4,4,4-trideuterio-3-(trideuteriomethyl)but-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-4-9-7(8)5-6(2)3/h5H,4H2,1-3H3/i2D3,3D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXVCHVLDOLVPC-XERRXZQWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=CC(=O)OCC)C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60482505 | |
Record name | Ethyl 3-Methyl-2-butenoate-d6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60482505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53439-15-9 | |
Record name | Ethyl 3-Methyl-2-butenoate-d6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60482505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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